molecular formula C47H43NO B11037547 (2E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11037547
M. Wt: 637.8 g/mol
InChI Key: QPHWVZBHVGEAQB-UUDCSCGESA-N
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Description

“(2E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one” belongs to the class of quinoline derivatives. Let’s break down its structure:

  • The core is a quinoline ring system, which is a heterocyclic aromatic compound.
  • The molecule contains a conjugated enone (prop-2-en-1-one) group, which imparts reactivity and interesting properties.

Preparation Methods

Synthetic Routes:

  • Heterocyclization Approach:

    • One synthetic route involves the heterocyclization of an appropriate precursor. For example, starting from 2-aminobenzaldehyde, the reaction with a suitable ketone (e.g., acetophenone) under acidic conditions leads to the formation of the quinoline ring.
    • The enone functionality can be introduced later via a Michael addition or other methods.
  • Multicomponent Reactions (MCRs):

    • MCRs are efficient ways to construct complex molecules. Researchers have explored MCRs for quinoline synthesis, and this compound could be accessed through such strategies.

Industrial Production:

  • Unfortunately, there isn’t a widely established industrial method for producing this specific compound. Research in this area is ongoing.

Chemical Reactions Analysis

Reactions:

    Oxidation: The enone moiety is susceptible to oxidation, leading to the formation of quinone derivatives.

    Reduction: Reduction of the enone can yield the corresponding saturated ketone.

    Substitution: The aromatic ring undergoes electrophilic substitution reactions (e.g., Friedel-Crafts acylation, nitration, etc.).

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:

  • Oxidation: Quinone derivatives.
  • Reduction: Saturated ketone.
  • Substitution: Various substituted quinolines.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it serves as a fascinating target for synthetic chemists.

    Biology and Medicine: Researchers explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.

    Industry: Limited applications due to its complexity, but it could inspire new materials or pharmaceuticals.

Mechanism of Action

  • The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways related to its biological activity.

Comparison with Similar Compounds

  • Similar compounds include other quinoline derivatives, such as 8-hydroxyquinoline, quinine, and chloroquine. the unique substitution pattern and enone functionality set this compound apart.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C47H43NO

Molecular Weight

637.8 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C47H43NO/c1-35-25-27-36(28-26-35)29-32-44(49)48-43-31-30-41(33-42(43)46(4,34-45(48,2)3)37-17-9-5-10-18-37)47(38-19-11-6-12-20-38,39-21-13-7-14-22-39)40-23-15-8-16-24-40/h5-33H,34H2,1-4H3/b32-29+

InChI Key

QPHWVZBHVGEAQB-UUDCSCGESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=CC=C7

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=CC=C7

Origin of Product

United States

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